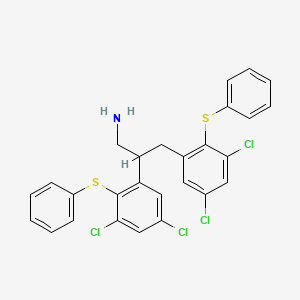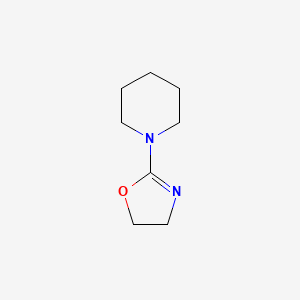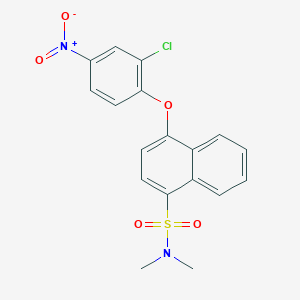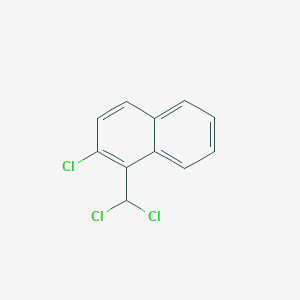
2-Chloro-1-(dichloromethyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(dichloromethyl)naphthalene is an organic compound with the molecular formula C11H7Cl3 It is a derivative of naphthalene, where the naphthalene ring is substituted with a chloro group at the second position and a dichloromethyl group at the first position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(dichloromethyl)naphthalene typically involves the chlorination of 1-(dichloromethyl)naphthalene. This can be achieved through the reaction of naphthalene with chlorinating agents such as chlorine gas or sulfuryl chloride in the presence of a catalyst like ferric chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where naphthalene is reacted with chlorinating agents in a reactor. The reaction mixture is then subjected to purification steps such as distillation or recrystallization to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-(dichloromethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chloro and dichloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.
Reduction Reactions: Reduction of the chloro groups can lead to the formation of naphthalene derivatives with reduced chlorination.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution Reactions: Products include naphthalene derivatives with various functional groups replacing the chloro or dichloromethyl groups.
Oxidation Reactions: Products include naphthoquinones and other oxidized derivatives.
Reduction Reactions: Products include naphthalene derivatives with reduced chlorination.
Applications De Recherche Scientifique
2-Chloro-1-(dichloromethyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(dichloromethyl)naphthalene involves its interaction with molecular targets such as enzymes or receptors. The chloro and dichloromethyl groups can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Chloro-2-(dichloromethyl)naphthalene
- 2-Chloro-1-(chloromethyl)naphthalene
- 1,2-Dichloro-3-(dichloromethyl)naphthalene
Uniqueness
2-Chloro-1-(dichloromethyl)naphthalene is unique due to the specific positioning of the chloro and dichloromethyl groups on the naphthalene ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of both chloro and dichloromethyl groups allows for a wide range of chemical modifications and applications.
Propriétés
Numéro CAS |
80689-14-1 |
|---|---|
Formule moléculaire |
C11H7Cl3 |
Poids moléculaire |
245.5 g/mol |
Nom IUPAC |
2-chloro-1-(dichloromethyl)naphthalene |
InChI |
InChI=1S/C11H7Cl3/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6,11H |
Clé InChI |
KTJCRGKYSXXKTA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2C(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


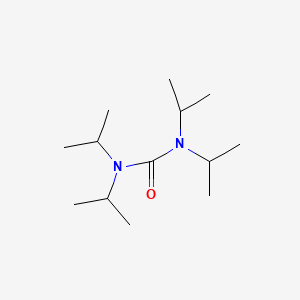

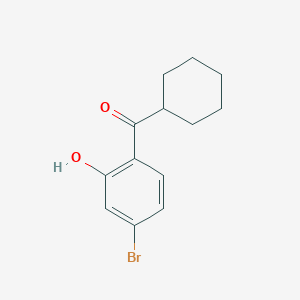
![1-[(2-Bromoprop-2-EN-1-YL)oxy]butane](/img/structure/B14430227.png)
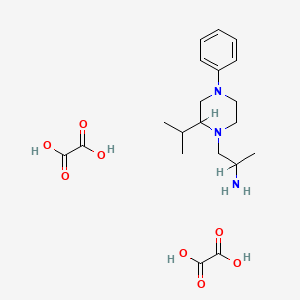
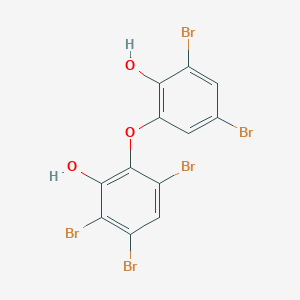
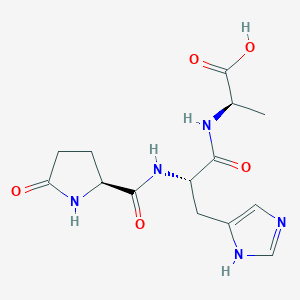
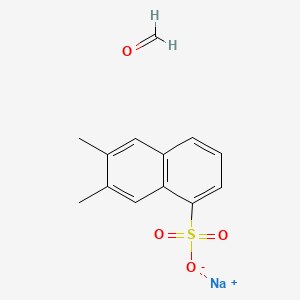
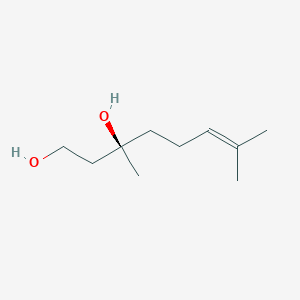
![N-[({2-[Diethyl(methyl)silyl]ethyl}sulfanyl)methyl]-N-ethylethanamine](/img/structure/B14430243.png)
![Benzene, 1-methoxy-4-[(2-phenylethoxy)methyl]-](/img/structure/B14430255.png)
